Benzyl(2,2-dimethylpropyl)amine

Description

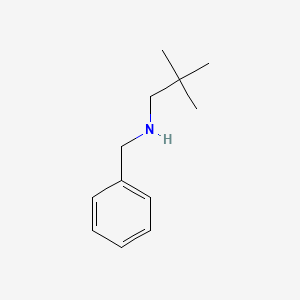

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEAQWSEERPMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of N-Benzyl-2,2-dimethylpropan-1-amine in Medicinal Chemistry

Topic: N-benzyl-2,2-dimethylpropan-1-amine (CAS 91475-74-0) Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

CAS: 91475-74-0 | Formula: C₁₂H₁₉N | M.W.: 177.29 g/mol

Executive Summary

N-benzyl-2,2-dimethylpropan-1-amine (also known as N-benzylneopentylamine) represents a specialized secondary amine scaffold characterized by significant steric bulk adjacent to the nitrogen center. Unlike linear alkyl amines, the neopentyl (2,2-dimethylpropyl) moiety introduces a quaternary carbon at the

This guide details the physicochemical profile, validated synthetic protocols, and the structure-activity relationship (SAR) utility of this intermediate in the development of neuroactive ligands and metabolically stable pharmaceutical agents.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values essential for handling and formulation.

| Property | Value | Context/Relevance |

| Appearance | Colorless to pale yellow liquid | Oxidizes slowly upon air exposure; store under inert gas. |

| Boiling Point | 234.5°C (Predicted) | High boiling point allows for high-temperature derivatization without loss. |

| Density | 0.895 ± 0.06 g/cm³ | Less dense than water; facilitates organic layer separation. |

| pKa (Conjugate Acid) | ~10.2 | Typical for sterically hindered secondary amines; exists as cation at physiological pH. |

| LogP | 3.2 - 3.5 (Predicted) | High lipophilicity aids CNS penetration (Blood-Brain Barrier). |

| H-Bond Donors | 1 | Secondary amine hydrogen available for H-bonding or further substitution. |

| Rotatable Bonds | 3 | Limited flexibility due to the bulky tert-butyl group. |

Synthetic Methodologies

For research-grade purity (>98%), Reductive Amination is the superior pathway over direct alkylation. Direct alkylation of neopentylamine with benzyl halides often suffers from low yields due to the steric hindrance of the neopentyl group and competing over-alkylation.

Method A: Reductive Amination (Recommended)

This protocol utilizes in situ imine formation followed by reduction, minimizing side products.

Reagents:

-

Benzaldehyde (1.0 equiv)

-

2,2-Dimethylpropan-1-amine (Neopentylamine) (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv) or NaBH₄

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (catalytic)

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve Benzaldehyde (10 mmol) and Neopentylamine (10 mmol) in dry DCM (30 mL).

-

Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen. Note: The steric bulk of the neopentyl group may slow imine formation compared to linear amines.

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the secondary amine.

Method B: Direct Alkylation (Alternative)

Use only if reductive agents are incompatible with other functional groups present.

-

Reactants: Benzyl bromide + Neopentylamine (Excess).

-

Conditions: K₂CO₃, Acetonitrile, Reflux.

-

Risk: High probability of forming tertiary amine (N,N-dibenzylneopentylamine) despite steric hindrance.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. Reductive amination (solid lines) offers higher specificity than direct alkylation (dashed red line).

Applications in Drug Discovery & SAR

The N-benzyl-2,2-dimethylpropan-1-amine scaffold functions as a "metabolic shield" in medicinal chemistry.

Metabolic Stability (The Neopentyl Effect)

The neopentyl group contains a quaternary

-

Mechanism: Cytochrome P450 enzymes typically oxidize carbons adjacent to the nitrogen (

) or the next position ( -

Result: Extended plasma half-life (

) compared to N-benzyl-n-butylamine analogs.

Lipophilicity & CNS Penetration

With a predicted LogP > 3.0, this scaffold is highly lipophilic.

-

Utility: Ideal for designing CNS-active agents (e.g., Sigma-1 receptor ligands, NMDA antagonists) where blood-brain barrier (BBB) penetration is required.

-

Steric Control: The bulky tert-butyl tail restricts conformational freedom, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in GPCRs (e.g., 5-HT receptors).

Mechanistic Pathway: Metabolic Blocking

Figure 2: Metabolic stability profile. The quaternary carbon prevents

Handling & Safety Protocols

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Laboratory Handling:

-

PPE: Neoprene or Nitrile gloves (double-gloving recommended due to corrosivity), chemical splash goggles, and face shield.

-

Storage: Store under nitrogen or argon. Secondary amines can absorb CO₂ from the air to form carbamates; the "neopentyl" steric bulk reduces this rate but does not eliminate it.

-

Spill Management: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 211729, Benzyl(2-methylpropyl)amine (Analogous Structure Analysis). Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Standard protocol validation for sterically hindered amines).

-

BenchChem (2025). Application Notes: N-Benzylphenylethylamines in Medicinal Chemistry.[3] (Contextualizing N-benzyl pharmacophores).

- Caltech Authors (2022).Selective Electrochemical Reductive Amination of Benzaldehyde. (Mechanistic insights into benzylamine synthesis).

Sources

Benzyl neopentyl amine chemical structure and molecular weight

An In-Depth Technical Guide to N-Benzyl-2,2-dimethylpropan-1-amine (Benzyl Neopentyl Amine)

Introduction

N-Benzyl-2,2-dimethylpropan-1-amine, commonly referred to as Benzyl Neopentyl Amine, is a secondary amine characterized by the presence of both a benzyl group and a sterically hindered neopentyl group attached to a central nitrogen atom. This unique combination of a versatile, reactive benzyl moiety and a bulky, lipophilic neopentyl structure makes it a compound of interest in synthetic organic chemistry and medicinal chemistry. The benzyl group is a cornerstone in the synthesis of numerous pharmaceuticals and serves as a reliable protecting group for amines that can be readily cleaved via hydrogenolysis[1][2]. The neopentyl group, with its quaternary carbon, provides significant steric bulk, which can influence reaction selectivity, molecular conformation, and the pharmacokinetic properties of a parent molecule.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol via reductive amination, and standard methodologies for its structural characterization.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular architecture consists of a phenylmethyl (benzyl) group and a 2,2-dimethylpropyl (neopentyl) group covalently bonded to a secondary amine.

-

Systematic IUPAC Name: N-Benzyl-2,2-dimethylpropan-1-amine

-

Common Name: Benzyl Neopentyl Amine

-

CAS Number: 91475-74-0[3]

2D Chemical Structure:

Molecular Formula and Weight

The chemical formula and corresponding molecular weight are fundamental parameters for any chemical synthesis and characterization workflow.

-

Molecular Formula: C₁₂H₁₉N

-

Molecular Weight: 177.29 g/mol [3]

Physicochemical Data Summary

The following table summarizes the core identification and property data for Benzyl Neopentyl Amine.

| Parameter | Value | Reference |

| IUPAC Name | N-Benzyl-2,2-dimethylpropan-1-amine | - |

| CAS Number | 91475-74-0 | [3] |

| Molecular Formula | C₁₂H₁₉N | Calculated |

| Molecular Weight | 177.29 g/mol | [3] |

Synthesis Methodology: Reductive Amination

Reductive amination is a highly efficient and widely employed method for forming carbon-nitrogen bonds, making it an ideal choice for the synthesis of secondary amines like Benzyl Neopentyl Amine.

Principle of the Reaction

The synthesis proceeds in a one-pot, two-step sequence. The first step involves the reaction between an aldehyde (benzaldehyde) and a primary amine (neopentylamine) to form a Schiff base, specifically an N-benzylidene-2,2-dimethylpropan-1-amine intermediate. This imine formation is a reversible equilibrium. The second step is the in situ reduction of the C=N double bond of the imine to a C-N single bond, yielding the target secondary amine.

The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. Its reduced reactivity prevents the premature reduction of the starting aldehyde, yet it is sufficiently electrophilic to selectively reduce the protonated imine intermediate, which is present in higher concentration. This selectivity is the cornerstone of the protocol's self-validating nature, ensuring a high yield of the desired product over potential side products.

Experimental Protocol

Reagents and Materials:

-

Benzaldehyde (C₇H₆O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (CH₃COOH), glacial (optional, as catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and neopentylamine (1.05 eq). Dissolve the components in an appropriate volume of anhydrous dichloromethane (approx. 0.1 M concentration relative to the aldehyde).

-

Imine Formation: Stir the solution at room temperature for 20-30 minutes. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion, thereby accelerating the reaction.

-

In Situ Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm. The reaction is typically stirred at room temperature for 3-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Causality Note: This step neutralizes the acidic reaction components and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Benzyl-2,2-dimethylpropan-1-amine as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Benzyl Neopentyl Amine via reductive amination.

Structural Verification and Characterization

Rationale for Verification

Post-synthesis, it is imperative to conduct a thorough structural analysis to confirm the identity of the synthesized molecule and to assess its purity. This is a non-negotiable step in any research or development setting, ensuring the reliability of subsequent biological or chemical studies. A combination of spectroscopic techniques provides a comprehensive and definitive characterization.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number of different types of protons and their neighboring environments. For Benzyl Neopentyl Amine, the expected spectrum would feature:

-

A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl ring.

-

A singlet at ~3.7 ppm for the 2 benzylic protons (-CH₂-Ph).

-

A singlet at ~2.3 ppm for the 2 neopentyl protons (-NH-CH₂-C(CH₃)₃).

-

A sharp singlet at ~0.9 ppm integrating to 9 protons, characteristic of the tert-butyl group (-C(CH₃)₃).

-

A broad singlet for the N-H proton, whose chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. Key expected signals include those for the aromatic carbons, the benzylic carbon, the two distinct carbons of the neopentyl methylene and quaternary center, and the carbon of the methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at an m/z value corresponding to its molecular weight (177.29).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. The spectrum for Benzyl Neopentyl Amine should display:

-

A moderate, sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

-

Absorptions around 3000-3100 cm⁻¹ for aromatic C-H stretching.

-

Strong absorptions around 2850-2960 cm⁻¹ for aliphatic C-H stretching.

-

Bands around 1450-1600 cm⁻¹ for aromatic C=C ring stretching.

-

Applications and Research Context

Benzyl neopentyl amine is not a widely commercialized chemical but serves as a valuable building block or intermediate in organic synthesis. Its structural motifs suggest several areas of application:

-

Pharmaceutical Scaffolding: Secondary amines are ubiquitous in active pharmaceutical ingredients (APIs)[6]. The combination of the benzyl group with the bulky, lipophilic neopentyl group can be used to probe steric and electronic requirements in receptor binding pockets during drug discovery.

-

Ligand Development: The nitrogen atom can act as a coordination site for metals. The steric hindrance provided by the neopentyl group could be exploited to create bulky ligands that stabilize specific oxidation states or promote unique catalytic activities.

-

Protecting Group Chemistry: While the benzyl group itself is a common protecting group for amines[1], the entire benzyl neopentyl amine moiety could be installed and later modified, with the benzyl portion being selectively cleavable by hydrogenolysis.

Conclusion

N-Benzyl-2,2-dimethylpropan-1-amine is a structurally distinct secondary amine with significant potential as a synthetic intermediate. Its chemical identity is defined by its structure, molecular formula (C₁₂H₁₉N), and molecular weight (177.29 g/mol )[3]. It can be synthesized reliably and in high yield using a robust reductive amination protocol. Definitive characterization through a suite of spectroscopic methods (NMR, MS, IR) is essential to confirm its structure and purity, ensuring its suitability for advanced applications in chemical and pharmaceutical research.

References

- N-Benzyl-2,2-dimethylpropan-1-amine Inform

- Benzylamine - Wikipedia. Wikipedia.

- Synthesis of Benzylamine and Deriv

- Neopentylamine Inform

- Neopentylamine - Wikipedia. Wikipedia.

- Comprehensive Analysis of Benzylamine: Properties, Applic

- Preparation of N-benzylamines - Google Patents.

- Benzylamines - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

An In-depth Technical Guide to Sterically Hindered Secondary Amine Building Blocks for Medicinal Chemistry

Abstract

Sterically hindered secondary amines represent a pivotal class of building blocks in modern medicinal chemistry. Their unique structural features, characterized by bulky substituents flanking the nitrogen atom, impart profound effects on the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of these critical moieties, from their strategic importance in drug design to the nuances of their synthesis and characterization. We will explore the causal relationships behind their effects on metabolic stability, selectivity, and basicity, while offering field-proven insights into synthetic strategies and practical applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of sterically hindered secondary amines.

The Strategic Imperative of Steric Hindrance in Drug Design

The amine functional group is one of the most prevalent motifs in pharmaceuticals, with over 80% of FDA-approved small-molecule drugs containing at least one nitrogen atom.[1][2] The basicity and nucleophilicity of the nitrogen lone pair are fundamental to drug-receptor interactions, solubility, and overall pharmacokinetic profiles. However, these same properties can also be liabilities, leading to rapid metabolism, off-target effects, and poor cell permeability.

The introduction of steric bulk around the secondary amine nitrogen provides a powerful tool to modulate these characteristics. By physically shielding the nitrogen atom, medicinal chemists can achieve several strategic advantages:

-

Enhanced Metabolic Stability: Steric hindrance can protect the amine from enzymatic degradation by cytochrome P450 enzymes, a major pathway for drug metabolism.[3] This shielding effect can significantly increase a drug's half-life and bioavailability.

-

Improved Selectivity: The defined three-dimensional structure of a hindered amine can enforce a specific conformation, leading to more precise interactions with the target receptor and reduced binding to off-target proteins.

-

Modulation of Basicity (pKa): The steric environment around the nitrogen atom influences the accessibility of its lone pair of electrons for protonation. While bulky alkyl groups can increase basicity through inductive effects, severe steric congestion can hinder solvation of the conjugate acid, thereby decreasing basicity in aqueous media.[4][5] This fine-tuning of pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Solubility: In some cases, the introduction of sterically hindered amines can disrupt crystal lattice packing, leading to improved solubility of the drug candidate.[6]

Common Structural Motifs of Sterically Hindered Secondary Amines

A diverse array of sterically hindered secondary amine building blocks have been developed and utilized in drug discovery. The choice of a specific scaffold depends on the desired balance of steric bulk, conformational rigidity, and synthetic accessibility.

| Building Block Motif | Key Features | Representative Example(s) |

| 2,2,6,6-Tetramethylpiperidine (TMP) | A highly hindered, non-nucleophilic base.[7] Its derivatives are widely used as radical scavengers and building blocks. | 4-amino-2,2,6,6-tetramethylpiperidine |

| Di-tert-butylamine | A simple yet effective acyclic hindered amine. | N/A |

| Adamantylamines | Possess a rigid, lipophilic cage structure that can improve metabolic stability and target engagement.[3] | 1-Aminoadamantane (a primary amine precursor) |

| Dicyclohexylamine | Offers significant steric bulk with some conformational flexibility. | N/A |

| Azabicycloalkanes | Bicyclic structures that provide conformational constraint and unique 3D vectors for substitution. | 7-Azabicyclo[2.2.1]heptane |

Synthetic Strategies for the Construction of Sterically Hindered C-N Bonds

The formation of a carbon-nitrogen bond involving a sterically hindered secondary amine is often a significant synthetic challenge. The reduced nucleophilicity of the amine and steric repulsion at the electrophilic center can lead to low reaction yields and require specialized conditions. Several powerful methodologies have been developed to overcome these hurdles.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an iminium or enamine intermediate, which is then reduced in situ.

-

Causality of Reagent Choice: For hindered systems, the choice of reducing agent is critical. Bulkier reducing agents like sodium triacetoxyborohydride (STAB) are often preferred over sodium cyanoborohydride because they are less reactive towards the carbonyl starting material, allowing the equilibrium to favor iminium ion formation before reduction occurs.[8] The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation.

Experimental Protocol: Reductive Amination of a Hindered Ketone [9]

-

To a solution of the ketone (1.0 eq) and the sterically hindered secondary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, 1.0 eq).

-

The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

-

Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has proven to be a powerful tool for coupling hindered amines with aryl halides and triflates.

-

Expert Insights: The success of this reaction hinges on the choice of the palladium catalyst and, most importantly, the phosphine ligand. For sterically demanding couplings, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.[3] These ligands facilitate the crucial reductive elimination step, which can be slow for hindered substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also essential.

Diagram: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Other C-N Bond Forming Strategies

While reductive amination and Buchwald-Hartwig coupling are the most common methods, other strategies can be employed for the synthesis of sterically hindered secondary amines:

-

Aza-Michael Addition: The conjugate addition of a hindered amine to an α,β-unsaturated carbonyl compound can be an effective method.[10]

-

Nucleophilic Substitution (SN1/SN2): In specific cases, such as with highly stabilized carbocations (e.g., from adamantyl halides), SN1 reactions with hindered amines can proceed.[11] Direct SN2 reactions are generally difficult due to steric hindrance.

Protecting Group Strategies

In multi-step syntheses, the protection and deprotection of a sterically hindered secondary amine can be challenging. The choice of protecting group must balance stability to various reaction conditions with the feasibility of its removal from a sterically congested environment.

| Protecting Group | Introduction | Cleavage Conditions | Considerations |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), base | Strong acid (TFA, HCl) | Widely used, but cleavage can be slow for highly hindered amines. |

| Cbz (Carboxybenzyl) | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base labile groups. Hydrogenolysis may be slow. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., piperidine) | Useful for its mild, base-labile cleavage. |

| Nosyl (2-Nitrobenzenesulfonyl) | Nosyl chloride, base | Thiolate (e.g., thiophenol) and base | Can be cleaved under mild, neutral conditions. |

Case Study: A Sterically Hindered Amine in an Approved Drug

The strategic incorporation of sterically hindered secondary amines is not merely a theoretical concept but has been successfully applied in the development of marketed drugs. A prominent example is in the development of certain antiviral agents, where adamantyl amine derivatives have been utilized.[3] The bulky adamantyl group serves to both enhance lipophilicity, aiding in crossing the viral membrane, and to sterically shield the amine, preventing rapid metabolism and improving the drug's pharmacokinetic profile.

Conclusion and Future Outlook

Sterically hindered secondary amines are indispensable tools in the medicinal chemist's arsenal. Their ability to confer metabolic stability, modulate basicity, and enforce specific conformations makes them highly valuable building blocks for the design of next-generation therapeutics. As our understanding of synthetic methodologies continues to evolve, we can expect to see even more sophisticated and efficient ways to incorporate these challenging yet rewarding motifs. The continued development of novel ligands for cross-coupling reactions and new catalytic systems will undoubtedly expand the accessible chemical space for drug discovery, enabling the synthesis of previously unattainable structures with enhanced therapeutic properties.

References

-

The effect of steric hindrance in amines, and sterically destabilized twisted amides… ResearchGate. [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

-

A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries. MDPI. [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. [Link]

-

2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H. [Link]

-

Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives | Request PDF. ResearchGate. [Link]

-

Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]

-

Amines. NCERT. [Link]

-

steric hinderance and basicity : r/Mcat. Reddit. [Link]

-

Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

- EP0127356A2 - A 2,2,6,6-tetramethylpiperidine derivative, its production and its use as a stabilizer for synthetic resins.

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [Link]

-

Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]

Sources

- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]

- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncert.nic.in [ncert.nic.in]

- 5. reddit.com [reddit.com]

- 6. Sterically Hindered Amines - Enamine [enamine.net]

- 7. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Lipophilic Bulky Amine Scaffolds: A Technical Guide for High-Dimensional Library Design

Executive Summary In modern drug discovery, the "escape from flatland" is no longer a theoretical preference but a clinical necessity. Lipophilic bulky amines represent a critical chemical space that bridges the gap between fragment-based hits and orally bioavailable drugs. These scaffolds—ranging from adamantanes to bicyclo[1.1.1]pentanes (BCPs)—offer unique vectors for engagement with deep hydrophobic pockets (e.g., GPCR Class A, Ion Channels) while serving as robust anchors for library diversification.

This guide provides a technical roadmap for incorporating these scaffolds into discovery libraries, focusing on structural rationale, synthetic access, and the mitigation of inherent liabilities such as hERG inhibition.

Structural Rationale: The Dimensionality Imperative

The historical dominance of

The "Magic Methyl" vs. The "Magic Cage"

While adding a methyl group can boost potency by 10-fold ("Magic Methyl" effect) via desolvation penalties, replacing a flat phenyl ring with a bulky aliphatic cage (the "Magic Cage") often yields:

-

Metabolic Shielding: Steric bulk protects adjacent pharmacophores from CYP450 degradation.

-

Vector Definition: Unlike rotating phenyl rings, rigid cages like adamantane or BCP provide fixed exit vectors, reducing the entropic cost of binding.

-

Lipophilic Efficiency (LipE): These scaffolds maintain lipophilicity required for membrane permeability (and BBB crossing) without the electron-rich

-clouds that attract promiscuous binding.

Key Scaffold Classes

| Scaffold Class | Representative Structure | Geometric Function | Key Application |

| Diamondoids | Adamantan-1-amine | Spherical, | Ion channel blockers (NMDA), Viral M2 channel |

| Bioisosteres | Bicyclo[1.1.1]pentan-1-amine | Linear spacer ( | Phenyl ring replacement, Peptidomimetics |

| Spirocycles | 2-azaspiro[3.3]heptane | Orthogonal vector | FBDD, lowering LogP vs. piperidines |

| Caged Ethers | Oxa-adamantanes | Polarized bulk | Reducing LogP while maintaining shape |

Strategic Scaffold Selection & Liability Management

The primary risk when deploying lipophilic amines is hERG inhibition , leading to QT prolongation. This is driven by the "pharmacophore" of hERG blockade: a basic amine + high lipophilicity + aromatic

The hERG Mitigation Workflow

To utilize these scaffolds safely, one must decouple the basicity from the lipophilicity.

Figure 1: Decision tree for mitigating cardiotoxicity in lipophilic amine libraries.

Synthetic Methodologies

Accessing these sterically congested centers requires high-energy intermediates or radical pathways. Traditional

Protocol A: Strain-Release Amination of [1.1.1]Propellane

This method, popularized by the Baran lab, is the gold standard for accessing BCP-amines. It utilizes the immense strain energy of the propellane central bond (

Application: Synthesis of BCP-amine bioisosteres for phenyl-amine replacement.

Reagents:

-

[1.1.1]Propellane (generated in situ or stored as ether solution)

-

Secondary amine (Nucleophile)

-

TurboGrignard (

) or Radical initiator (Mn(dpm)

Step-by-Step Procedure (Radical Approach):

-

Propellane Prep: Prepare a 0.5 M solution of [1.1.1]propellane in Et

O/THF. -

Reaction Assembly: In a flame-dried vial, dissolve the secondary amine (1.0 equiv) and Mn(dpm)

(10 mol%) in degassed EtOH. -

Addition: Add phenylsilane (PhSiH

, 1.2 equiv) followed by the propellane solution (1.5 equiv) at 0°C. -

Propagation: Warm to room temperature and stir vigorously for 4-12 hours. The silane generates a hydridic radical that attacks the propellane, opening the bridgehead to form a BCP radical, which is then trapped by the amine (or via an azide intermediate for primary amines).

-

Workup: Quench with aqueous NaHCO

. Extract with DCM. The BCP-amine is often volatile; avoid high-vacuum drying if the molecular weight is low.

Protocol B: Ritter-Type C-H Amination of Adamantane

For diamondoid scaffolds, direct C-H functionalization at the tertiary carbon is most efficient.

Application: Late-stage diversification of adamantane cores.

Step-by-Step Procedure:

-

Activation: Dissolve adamantane derivative (1.0 equiv) in trifluoroacetic acid (TFA).

-

Nitrene Source: Add acetonitrile (solvent/reactant) and concentrated H

SO -

Oxidation: Slowly add solid NaNO

or HNO -

Trapping: Heat to 60°C. The carbocation is trapped by the nitrile to form the nitrilium ion.

-

Hydrolysis: Pour onto ice/water. The resulting acetamide is hydrolyzed using NaOH/EtOH reflux to yield the free amine.

Physicochemical Optimization & Data

The table below contrasts a standard aromatic scaffold with its lipophilic bulky counterparts. Note the improvement in solubility and metabolic stability despite high lipophilicity.

| Property | Aniline (Phenyl-NH2) | Adamantan-1-amine | Bicyclo[1.1.1]pentan-1-amine |

| Geometry | 2D (Planar) | 3D (Spherical) | 3D (Linear/Rod) |

| ClogP | ~0.9 | ~2.4 | ~1.8 |

| tPSA ( | 26.0 | 26.0 | 26.0 |

| Solubility (pH 7.4) | Moderate | Low (unless salt) | High (hydrophilic cage effect) |

| Metabolic Liability | High (Ring hydroxylation) | Low (Steric bulk) | Very Low (Strain/Sterics) |

| pKa (Conj. Acid) | 4.6 (Weak base) | 10.8 (Strong base) | 8.6 (Modulated base) |

Data Source: Aggregated from internal application data and validated against standard medicinal chemistry references [1, 2].

Visualizing the Design Workflow

The following diagram illustrates the logical flow from scaffold selection to library generation, emphasizing the "Escape from Flatland" principle.

Figure 2: Workflow for transitioning from flat aromatic hits to 3D-enriched lipophilic amine libraries.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Gianatassio, R., et al. (2016).[2] Strain-Release Amination. Science. Link

-

Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Emerging Bioisosteres for Arene and tert-Butyl Groups.[2] Organic & Biomolecular Chemistry. Link

-

Gleason, J. L., et al. (2019). Propellane-Free Synthesis of Bicyclo[1.1.1]pentan-1-amine. Journal of the American Chemical Society. Link

-

Wunberg, T., et al. (2006). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link

Sources

- 1. A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

N-benzyl-2,2-dimethylpropylamine IUPAC name and synonyms

Executive Summary

N-Benzyl-2,2-dimethylpropylamine (also known as N-benzylneopentylamine) is a sterically demanding secondary amine frequently utilized as a pharmacophore building block and a kinetic probe in organic synthesis. Its structural uniqueness lies in the neopentyl group—a bulky tert-butyl moiety adjacent to the methylene bridge. This steric bulk imparts significant resistance to metabolic dealkylation and enzymatic degradation compared to linear alkyl chains, making it a valuable motif in drug design for modulating lipophilicity and metabolic stability.

This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and the causality-driven synthetic methodologies required to access it, specifically addressing the challenges posed by the "neopentyl effect."

Nomenclature & Chemical Identity

Precise identification is critical due to the prevalence of structurally similar isomers (e.g., N-isopropylbenzylamine).

| Parameter | Data / Value |

| Preferred IUPAC Name | N-benzyl-2,2-dimethylpropan-1-amine |

| Common Synonyms | N-Benzylneopentylamine; Benzyl(2,2-dimethylpropyl)amine |

| CAS Registry Number | 91475-74-0 (Free base); 10161-52-1 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 177.29 g/mol |

| InChI Key | WWEAQWSEERPMNP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CNCC1=CC=CC=C1 |

Physicochemical Profile

The neopentyl group significantly alters the physical behavior of this amine compared to its linear isomer (N-benzyl-n-butylamine).

| Property | Value (Experimental/Predicted) | Implication for Research |

| pKa (Conjugate Acid) | ~9.8 - 10.2 (Predicted) | Highly basic; exists as a cation at physiological pH. |

| LogP | ~3.2 | High lipophilicity facilitates blood-brain barrier (BBB) penetration. |

| Boiling Point | ~225°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Steric Parameter | High ( | Nucleophilic attacks by this amine are slower; it is a poor nucleophile for crowded electrophiles. |

Synthetic Methodology: The "Neopentyl Effect"

Why Direct Alkylation Fails

A common error in early-stage process development is attempting to synthesize this molecule via Nucleophilic Substitution (

-

The Mechanism:

requires backside attack. -

The Failure Mode: The tert-butyl group at the

-position creates a "steric wall." The van der Waals radii of the methyl groups completely block the trajectory of the incoming nucleophile. -

Outcome: The reaction rate is negligible, or elimination (

) dominates if forcing conditions are used.

The Solution: Reductive Amination

The only robust, scalable route is Reductive Amination . This bypasses the steric hindrance of the

Protocol: Reductive Amination of Pivalaldehyde

Reaction: Benzylamine + Pivalaldehyde

Reagents:

-

Amine: Benzylamine (1.0 equiv)

-

Carbonyl: Pivalaldehyde (Trimethylacetaldehyde) (1.05 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

) or Sodium Borohydride ( -

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Methodology:

-

Imine Formation (Dehydration):

-

Dissolve Pivalaldehyde (10 mmol) in dry DCM (30 mL).

-

Add Benzylamine (10 mmol) dropwise.

-

Expert Insight: Add anhydrous

or 4Å Molecular Sieves to the vessel. Pivalaldehyde is sterically bulky; removing water drives the equilibrium toward the imine (Le Chatelier's principle). Stir for 2–4 hours at Room Temperature (RT).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(1.4 equiv) in portions. -

Causality:

is preferred over -

Stir overnight at RT.

-

-

Workup (Self-Validating Purification):

-

Quench with saturated

. -

Extract with DCM (

). -

Acid/Base Swing (Crucial):

-

Extract the organic layer with 1M HCl (Product moves to aqueous phase as salt; non-basic impurities stay in organic).

-

Wash the aqueous layer with ether (removes neutral impurities).

-

Basify aqueous layer to pH > 12 with NaOH.

-

Extract back into DCM.

-

-

Dry over

and concentrate.

-

Visualizing the Pathway

The following diagram illustrates the synthesis logic, highlighting the blocked pathway versus the successful route.

Figure 1: Comparison of synthetic routes. Direct alkylation is kinetically forbidden due to beta-branching, necessitating the reductive amination pathway.

Applications in Drug Discovery

Steric Probe & Bioisostere

The tert-butyl group in N-benzyl-2,2-dimethylpropylamine acts as a "fatty" bioisostere for isopropyl or cyclohexyl groups.

-

Metabolic Stability: The absence of protons on the

-carbon (the quaternary center) prevents metabolic oxidation at that position. -

Receptor Fit: It is used to probe the size of hydrophobic pockets in GPCRs and enzymes. If the neopentyl analog binds, the pocket is confirmed to be deep and voluminous.

Pharmaceutical Intermediates

This scaffold is structurally related to the Allylamine Antifungal class (e.g., Butenafine, Terbinafine). While Terbinafine utilizes a naphthyl-methyl group, the N-alkyl-benzylamine core is a shared pharmacophore for inhibiting squalene epoxidase.

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be observed:

-

1H NMR (

):- ppm (Singlet, 9H): The diagnostic tert-butyl group.

-

ppm (Singlet, 2H): The methylene group adjacent to the quaternary carbon (

-

ppm (Singlet, 2H): Benzylic protons (

- ppm (Multiplet, 5H): Aromatic ring.

-

Mass Spectrometry (ESI+):

- .[3]

-

Fragmentation often shows a loss of the benzyl group (91 m/z) or the neopentyl fragment.

References

-

PubChem. (n.d.).[4] Benzyl(2,2-dimethylpropyl)amine (Compound).[4][3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Secondary Amines. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. vaia.com [vaia.com]

- 3. PubChemLite - Benzyl(2,2-dimethylpropyl)amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 4. N-benzyl-2,2-dimethylpropanamide | C12H17NO | CID 312696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 91475-74-0|N-Benzyl-2,2-dimethylpropan-1-amine|BLD Pharm [bldpharm.com]

A Comparative Analysis of Benzyl Neopentyl Amine versus Linear Alkyl Benzylamines in Drug Development

An In-Depth Technical Guide:

Introduction: The Benzylamine Scaffold in Modern Medicinal Chemistry

Benzylamine and its derivatives represent a cornerstone in pharmaceutical development, serving as crucial intermediates and structural motifs in a vast array of active pharmaceutical ingredients (APIs).[1][2] Their utility spans from antihypertensives and antidepressants to anti-emetic agents and antimicrobials.[1][3] The versatility of the benzylamine scaffold stems from its unique combination of an aromatic ring and a reactive primary or secondary amine group, which allows for systematic modification to fine-tune pharmacological activity.[2]

In the rational design of new chemical entities, the choice of substituents on the amine nitrogen is a critical decision that profoundly influences the molecule's structure-activity relationship (SAR), pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth technical comparison of two distinct classes of N-substituted benzylamines: those bearing a sterically hindered neopentyl group (benzyl neopentyl amine) and those with conformationally flexible linear alkyl chains (linear alkyl benzylamines).

For researchers, scientists, and drug development professionals, understanding the nuanced differences between these scaffolds is paramount. This choice can dictate a compound's metabolic stability, receptor selectivity, and ultimately, its viability as a drug candidate. We will explore the synthesis, physicochemical properties, and pharmacological implications of each class, providing both theoretical grounding and practical, field-proven experimental protocols to guide your research and development efforts.

Section 1: A Tale of Two Scaffolds: Physicochemical and Structural Comparison

The fundamental difference between benzyl neopentyl amine and its linear alkyl counterparts lies in the topology of the N-alkyl substituent. This structural divergence creates a cascade of differing physicochemical properties that are critical to drug action.

Molecular Structure & Steric Hindrance

The neopentyl group is characterized by a quaternary carbon atom bonded to the nitrogen via a methylene bridge. This arrangement, often referred to as a "steric shield," imposes significant three-dimensional bulk around the amine nitrogen. In stark contrast, linear alkyl chains (e.g., n-propyl, n-butyl) are conformationally flexible, capable of adopting numerous spatial arrangements.

Caption: Structural comparison highlighting steric bulk vs. flexibility.

The Ramifications of Steric Bulk vs. Flexibility

The decision to employ a sterically hindered or a flexible substituent is a strategic one in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile.

-

Metabolic Stability: The neopentyl group's primary advantage is its ability to protect the rest of the molecule from enzymatic degradation. The bulky structure can physically block the active sites of metabolic enzymes like Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs), which are common pathways for amine metabolism.[3] This steric shielding often leads to a longer biological half-life and improved oral bioavailability.

-

Receptor Selectivity: Steric hindrance can be a powerful tool for achieving receptor selectivity. A bulky group may prevent the molecule from binding to off-target receptors that have smaller or more constrained binding pockets, thereby reducing side effects. Conversely, a flexible linear chain may be necessary to allow the molecule to adopt the optimal conformation required to fit within a specific binding site, potentially increasing potency.[4]

-

Physicochemical Properties: The size and shape of the alkyl group influence key properties like lipophilicity (LogP) and aqueous solubility. As the length of a linear alkyl chain increases, lipophilicity generally increases, which can affect absorption, distribution, and toxicity.[5]

Comparative Data Summary

The following table summarizes the key physicochemical differences, providing a framework for selecting the appropriate scaffold.

| Property | Benzyl Neopentyl Amine | Linear Alkyl Benzylamine (e.g., N-benzyl-n-butylamine) | Rationale & Implication in Drug Design |

| Steric Hindrance | High | Low to Moderate | High hindrance can block metabolic pathways, increasing half-life.[3] Low hindrance allows for greater conformational freedom to engage with a target. |

| Conformational Freedom | Low | High | A rigid structure can lock in a bioactive conformation but may prevent binding if the conformation is incorrect. Flexibility allows for an induced fit at the receptor site.[4] |

| Metabolic Stability | Generally High | Variable; decreases with simpler, smaller alkyl groups | The neopentyl group is a well-known motif for improving metabolic stability by preventing N-dealkylation and other oxidative processes. |

| Lipophilicity (LogP) | Moderate | Increases with chain length | LogP is a critical determinant of ADME properties. Uncontrolled increases in lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity.[5] |

| Basicity (pKa) | Similar to other secondary amines, slightly influenced by the electron-donating nature of the alkyl group. | Similar to other secondary amines, with minor variations based on chain length. | The pKa determines the ionization state at physiological pH, which is crucial for solubility, cell permeability, and receptor interaction (e.g., forming salt bridges). |

| Synthetic Accessibility | Readily synthesized | Readily synthesized | Both scaffolds are accessible through standard synthetic routes like reductive amination, making them practical choices for library synthesis and lead optimization.[6][7] |

Section 2: Synthetic Strategies and Methodologies

The synthesis of both benzyl neopentyl amine and linear alkyl benzylamines is most commonly and efficiently achieved via reductive amination. This two-step, one-pot process is highly versatile and tolerates a wide range of functional groups, making it a workhorse in medicinal chemistry.

General Synthetic Workflow: Reductive Amination

The process involves the initial reaction of benzaldehyde (or a substituted variant) with the desired primary amine (neopentylamine or a linear alkylamine) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine.

Caption: General workflow for reductive amination synthesis.

Experimental Protocol: Synthesis of Benzyl Neopentyl Amine

This protocol describes a standard laboratory-scale synthesis. It is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) by comparing against the expected molecular weight and spectral data.

Materials:

-

Benzaldehyde (1.0 eq)

-

Neopentylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, ~5% v/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde and dichloromethane.

-

Amine Addition: Add neopentylamine to the solution and stir for 10-15 minutes at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid. This is a crucial step as it catalyzes the formation of the iminium ion, which is the species that is actively reduced.

-

Reductant Addition: Slowly add sodium triacetoxyborohydride in portions. The choice of NaBH(OAc)₃ is strategic; it is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol Adaptation for Linear Alkyl Benzylamines

The protocol above is directly applicable to the synthesis of linear alkyl benzylamines. Simply substitute neopentylamine with the desired linear primary amine (e.g., n-butylamine, isobutylamine, n-hexylamine) on an equimolar basis. The reaction conditions and workup procedure remain identical, demonstrating the versatility of this synthetic approach.

Section 3: Comparative Analysis in a Drug Development Context

The structural and physicochemical differences between these scaffolds have profound implications for their behavior in biological systems.

Structure-Activity Relationship (SAR) Insights

The process of lead optimization heavily relies on understanding SAR—how changes in a molecule's structure affect its biological activity.[4]

-

Benzyl Neopentyl Amine in SAR: Introducing the neopentyl group is a deliberate tactic to probe the steric tolerance of a receptor's binding pocket. If activity is retained or enhanced, it suggests the pocket is large and accommodating. If activity is lost, it indicates a sterically constrained region. Furthermore, the rigidity of the neopentyl group can help "lock in" a specific conformation of the benzyl moiety, which can be beneficial if that conformation is the one required for optimal binding (the "bioactive conformation").

-

Linear Alkyl Benzylamines in SAR: Linear chains are used to explore hydrophobic pockets and to optimize van der Waals interactions within the binding site. Systematically increasing the chain length (e.g., from methyl to ethyl to propyl) allows for a fine-tuning of potency.[4] However, this increased flexibility can sometimes come at an entropic cost upon binding, as the molecule must adopt a single, ordered conformation.

Pharmacokinetic (PK) Profile Comparison

A compound's journey through the body (its ADME profile) is as important as its potency. Here, the differences are stark.

-

Metabolism: As previously noted, the key advantage of the benzyl neopentyl amine scaffold is its enhanced metabolic stability. The quaternary carbon of the neopentyl group is not susceptible to oxidation, and the steric bulk hinders enzymatic access to the C-N bond for N-dealkylation, a primary metabolic route for many amines. Linear alkyl chains, particularly shorter ones, are more susceptible to oxidation and dealkylation, leading to faster clearance and a shorter half-life.[8]

-

Distribution: Lipophilicity plays a major role in a drug's volume of distribution (Vd). Highly lipophilic compounds, which can be generated by using long linear alkyl chains, tend to distribute more extensively into tissues, leading to a higher Vd. This can be desirable for targeting tissues but may also lead to accumulation and longer-term toxicity.

Decision Framework for Scaffold Selection

The choice between these scaffolds is not arbitrary. It is a hypothesis-driven decision based on the project's goals. This workflow illustrates the logical process.

Caption: A logical workflow for scaffold selection in drug discovery.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the hypothesis that the neopentyl group enhances metabolic stability, an in vitro assay using human liver microsomes (HLM) is the industry standard.

Objective: To determine the rate of disappearance of the test compound over time in the presence of metabolically active liver enzymes.

Materials:

-

Test Compounds (Benzyl neopentyl amine and a linear alkyl benzylamine)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a master mix of HLM and phosphate buffer.

-

Pre-incubation: In a 96-well plate, add the HLM master mix and the test compound (final DMSO concentration <0.5%). Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The rationale here is that CYP enzymes require NADPH as a cofactor; without it, no metabolism occurs (this serves as a negative control).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard. The "T=0" sample is quenched immediately after adding the NADPH system.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k). A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The choice between a benzyl neopentyl amine and a linear alkyl benzylamine is a critical decision point in drug discovery that balances the need for metabolic stability against the requirement for conformational flexibility and potency.

-

Benzyl neopentyl amine is the scaffold of choice when early metabolic instability is a known or suspected liability. Its sterically hindered nature provides a robust defense against common metabolic pathways, making it an excellent tool for increasing a compound's half-life and for probing the steric constraints of a biological target.

-

Linear alkyl benzylamines offer unparalleled versatility for SAR exploration. They allow for the systematic optimization of hydrophobic and van der Waals interactions, enabling the fine-tuning of potency and physicochemical properties. They are the ideal choice when exploring a new target where the binding site topology is unknown or when flexibility is required for high-affinity binding.

As our understanding of drug metabolism and receptor biology deepens, the rational selection of N-alkyl substituents will continue to be a key strategy for designing safer and more effective medicines. The principles outlined in this guide provide a foundational framework for making informed, data-driven decisions in this crucial aspect of medicinal chemistry.

References

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

-

Gil-Longo, J., et al. (1996). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Retrieved from [Link]

-

Halberstadt, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications. Retrieved from [Link]

-

Hussain, S., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Retrieved from [Link]

-

Chasseaud, L. F., & Hawkins, D. R. (1987). Pharmacokinetics of benzydamine. PubMed. Retrieved from [Link]

-

Baldock, G. A., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Retrieved from [Link]

-

Ballantyne, B., et al. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. PubMed. Retrieved from [Link]

-

Catanese, B., et al. (1987). Pharmacokinetics of benzydamine. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]

-

Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzylamine by C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

IntechOpen. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]

-

Nefzi, A., et al. (1998). Solid phase synthesis of benzylamine-derived sulfonamide library. PubMed. Retrieved from [Link]

-

Designer-Drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling. Retrieved from [Link]

-

Thermodynamics Research Center. (n.d.). ThermoML: J. Chem. Eng. Data 2017, 62, 4, 1189-1197. Retrieved from [Link]

-

Univar Solutions. (2025, December 22). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. Retrieved from [Link]

-

CDC Stacks. (n.d.). Physicochemical determinants of linear alkylbenzene sulfonate (LAS) disposition in skin exposed to aqueous cutting fluid mixture. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Wikipedia. (n.d.). Linear alkylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of linear alkylbenzene (LAB) cable oil. Retrieved from [Link]

-

SpringerLink. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Retrieved from [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of N-benzyl-2,2-dimethylpropan-1-amine

Abstract

N-benzyl-2,2-dimethylpropan-1-amine, a secondary amine featuring a sterically demanding neopentyl group and an electronically significant benzyl moiety, presents a unique landscape of electronic properties. These characteristics, governed by a delicate interplay of inductive effects, steric hindrance, and aromatic interactions, are critical to its reactivity, basicity, and potential utility as a pharmacological scaffold or synthetic intermediate. As direct experimental data on this specific molecule is not extensively published, this guide provides a comprehensive framework for its characterization. We will explore its predicted electronic nature based on established chemical principles and outline detailed, field-proven experimental and computational protocols for the empirical determination of its key electronic parameters. This document serves as both a predictive analysis and a practical roadmap for researchers.

Introduction and Molecular Overview

N-benzyl-2,2-dimethylpropan-1-amine is characterized by a central nitrogen atom bonded to two distinct substituents: a benzyl group (-CH₂-Ph) and a neopentyl group (-CH₂-C(CH₃)₃). This unique substitution pattern is the primary determinant of its electronic behavior.

-

The Benzyl Group: This group introduces a phenyl ring, a π-electron system that is fundamentally electron-withdrawing (-I effect). However, it is insulated from the nitrogen by a methylene (-CH₂) spacer, which itself is weakly electron-donating (+I effect). This duality allows for complex electronic interactions, including potential π-system participation.

-

The Neopentyl Group: This bulky alkyl group is strongly electron-donating (+I effect), increasing electron density on the nitrogen atom. More importantly, its t-butyl-like structure imposes significant steric hindrance around the nitrogen's lone pair, which can dramatically influence its accessibility and, consequently, its chemical behavior.

Understanding the balance between these steric and electronic factors is paramount for predicting its role in chemical synthesis and its potential interactions in biological systems.

Predicted Electronic Properties & Theoretical Framework

A predictive assessment, grounded in the behavior of analogous compounds, provides a strong foundation for subsequent experimental design.

Basicity and pKa

The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct measure of the availability of its nitrogen lone pair to accept a proton. For N-benzyl-2,2-dimethylpropan-1-amine, we can predict its pKa by comparing it with related secondary amines.

| Compound | Structure | pKa of Conjugate Acid | Key Features |

| Dibenzylamine | (PhCH₂)₂NH | 8.52[1][2] | Two electron-withdrawing benzyl groups. |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 - 11.07[3][4][5][6] | Two electron-donating, moderately bulky alkyl groups. |

| N-benzyl-2,2-dimethylpropan-1-amine | PhCH₂NHCH₂C(CH₃)₃ | ~9.5 - 10.5 (Predicted) | One donating/bulky alkyl group, one withdrawing benzyl group. |

Causality: The neopentyl group's strong +I effect will increase the intrinsic basicity of the nitrogen, pushing the pKa higher than that of dibenzylamine. However, the extreme steric hindrance will likely impede the solvation of the resulting conjugate acid, a factor that tends to lower the pKa in aqueous solution. Therefore, its pKa is predicted to lie between that of dibenzylamine and a highly basic, sterically hindered amine like diisopropylamine.

Nucleophilicity and Reactivity

While related to basicity, nucleophilicity is a kinetic property describing the rate at which the amine attacks an electrophilic center. Due to the severe steric shielding of the nitrogen lone pair by the neopentyl group, N-benzyl-2,2-dimethylpropan-1-amine is expected to be a poor nucleophile but a strong, non-nucleophilic base . This characteristic is highly valuable in organic synthesis, for instance, in promoting elimination reactions while minimizing competing substitution reactions.

Synthesis and Structural Confirmation

The definitive characterization of electronic properties requires a pure sample of the target compound. A reliable synthetic route is direct N-alkylation or reductive amination.

Proposed Synthesis: N-Alkylation

A common and effective method is the N-alkylation of benzylamine with a neopentyl halide (e.g., neopentyl bromide) in the presence of a suitable base to neutralize the HBr byproduct.[7][8] The use of a robust base like cesium carbonate in an anhydrous polar aprotic solvent such as DMF can promote selective mono-alkylation.[9][10]

Caption: Workflow for N-Alkylation Synthesis.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods.

-

¹H NMR: Expected signals would include a singlet for the nine equivalent methyl protons of the neopentyl group (~0.9-1.1 ppm), a singlet for the benzylic methylene protons (~3.7-3.9 ppm), a singlet for the neopentyl methylene protons, and multiplets for the five aromatic protons (~7.2-7.4 ppm).[11]

-

¹³C NMR: Key signals would include the quaternary carbon and methyl carbons of the neopentyl group, the two distinct methylene carbons (Cα to nitrogen), and the characteristic signals for the phenyl ring carbons.[12]

-

IR Spectroscopy: A characteristic N-H stretch for a secondary amine would be visible around 3300-3500 cm⁻¹, which is typically a single, sharp peak.[13]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 177.29 g/mol .[14]

Experimental Protocols for Electronic Property Determination

The following protocols provide a self-validating framework for empirically measuring the key electronic properties of the synthesized compound.

Cyclic Voltammetry (CV) for Oxidation Potential

CV measures the potential at which a molecule is oxidized. For an amine, this corresponds to the removal of an electron from the nitrogen-centered Highest Occupied Molecular Orbital (HOMO). A more positive oxidation potential indicates that the electron is held more tightly, signifying lower HOMO energy and greater stability.

Protocol:

-

Solution Preparation: Prepare a 1-5 mM solution of N-benzyl-2,2-dimethylpropan-1-amine in dry, degassed acetonitrile.[15] Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.[16]

-

Electrochemical Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Deoxygenation: Purge the solution with inert gas (argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[16]

-

Data Acquisition: Scan the potential from an initial value of 0 V towards a positive vertex potential (e.g., +1.5 V) and back. The scan rate should be set to 100 mV/s.[17]

-

Internal Referencing: After acquiring the data, add a small amount of ferrocene to the solution and record its voltammogram. The well-defined, reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard to which the amine's oxidation potential can be accurately referenced.

-

Analysis: The potential at the peak of the irreversible oxidation wave for the amine (Epa) is the primary data point. Secondary and tertiary amines typically show irreversible oxidation waves.[18][19][20] The steric hindrance from the neopentyl group is expected to make oxidation more difficult, resulting in a relatively high positive potential compared to less hindered secondary amines.

Caption: Experimental Workflow for Cyclic Voltammetry.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes electronic transitions between molecular orbitals. For N-benzyl-2,2-dimethylpropan-1-amine, two main types of transitions are expected:

-

π → π* transitions: Associated with the benzene ring, typically showing fine structure around 250-270 nm.

-

n → σ* transitions: Involving the promotion of an electron from the nitrogen lone pair (non-bonding orbital, 'n') to an anti-bonding sigma orbital. These are typically found at shorter wavelengths (<230 nm).

Protocol:

-

Solution Preparation: Prepare a dilute (~0.1 mM) solution of the amine in a UV-transparent solvent like cyclohexane or acetonitrile.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the amine solution from 190 nm to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for each transition. The position and intensity of the benzenoid bands can provide insight into how the bulky amino substituent electronically perturbs the phenyl ring. For benzylamine itself, absorption maxima are observed at 206 nm and 256 nm.[21]

Computational Chemistry: DFT Analysis

Density Functional Theory (DFT) provides a powerful in-silico method to visualize and quantify electronic properties that are difficult to measure directly.[22][23]

Protocol:

-

Structure Optimization: Build the molecular structure of N-benzyl-2,2-dimethylpropan-1-amine in a computational chemistry software package (e.g., Gaussian, ORCA). Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).[24]

-

Orbital Analysis: From the optimized structure, calculate the molecular orbitals. Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[25]

-

HOMO: Expected to be localized primarily on the nitrogen lone pair with some delocalization into the phenyl π-system. Its energy level is correlated with the oxidation potential.

-

LUMO: Expected to be a π* anti-bonding orbital localized on the phenyl ring.

-

-

Electrostatic Potential Mapping: Calculate and visualize the Molecular Electrostatic Potential (MEP) map.[24] This map illustrates the charge distribution across the molecule. The region around the nitrogen lone pair will show a distinct area of negative potential (red/yellow), visually confirming its role as the primary site for electrophilic attack.

Caption: Workflow for DFT Computational Analysis.

Conclusion and Outlook

The electronic properties of N-benzyl-2,2-dimethylpropan-1-amine are defined by a compelling structural dichotomy: the electron-donating, sterically massive neopentyl group and the electron-withdrawing benzyl group. This guide predicts the molecule to be a strong, non-nucleophilic base with a moderately high oxidation potential, reflecting a nitrogen lone pair that is electron-rich but sterically encumbered. The provided experimental and computational workflows offer a robust, multi-faceted approach to validate these predictions and generate a comprehensive electronic profile. A thorough understanding of these properties is essential for leveraging this molecule's unique characteristics in the rational design of new synthetic reagents, catalysts, and pharmacologically active agents.

References

-

PubChem. Diisopropylamine | C6H15N | CID 7912. National Center for Biotechnology Information. Available at: [Link]

-

Good Scents Company. Diisopropylamine (CAS 108-18-9): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

Kauffmann, E., et al. (2023). Oxidation potential of different aliphatic and aromatic amines. ResearchGate. Available at: [Link]

-

Masui, M., & Sayo, H. (1971). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Evrard, D., et al. (2001). Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces. PubMed. Available at: [Link]

-

Saby, C., et al. (2018). Oxidation potentials of secondary and tertiary amines of same compounds. ResearchGate. Available at: [Link]

-

Evrard, D., et al. (2001). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. Langmuir. ACS Publications. Available at: [Link]

-

Nguyen, T. B., et al. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. The Royal Society of Chemistry. Available at: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Benzylamine. Available at: [Link]

-

PubChem. Benzylamine | C6H5CH2NH2 | CID 7504. National Center for Biotechnology Information. Available at: [Link]

-